molecular formula C7H6INO2 B3119075 2-Iodo-3-pyridinyl acetate CAS No. 246022-01-5

2-Iodo-3-pyridinyl acetate

Cat. No.: B3119075
CAS No.: 246022-01-5
M. Wt: 263.03 g/mol
InChI Key: PXJXPYWAUJHPOQ-UHFFFAOYSA-N
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Description

2-Iodo-3-pyridinyl acetate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of an iodine atom and an acetate group in the pyridine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

2-Iodo-3-pyridinyl acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Future Directions

While specific future directions for “2-Iodo-3-pyridinyl acetate” are not mentioned, there is ongoing research in the field of pyridinium salts and iodine compounds. These compounds have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-pyridinyl acetate typically involves the iodination of 3-pyridinol followed by acetylation. One common method is the reaction of 3-pyridinol with iodine in the presence of a base such as potassium carbonate to form 2-iodo-3-pyridinol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-pyridinyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-pyridinyl acetate
  • 2-Iodo-5-pyridinyl acetate
  • 2-Iodo-6-pyridinyl acetate

Uniqueness

2-Iodo-3-pyridinyl acetate is unique due to the specific position of the iodine atom and acetate group on the pyridine ring. This unique positioning allows for distinct reactivity and interaction with other molecules, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

(2-iodopyridin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJXPYWAUJHPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(N=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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